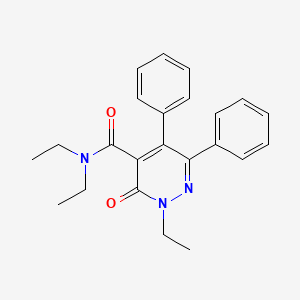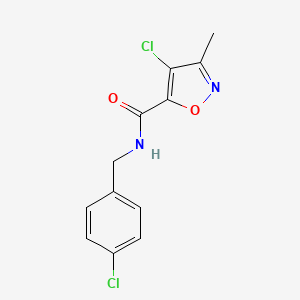
1-(2-fluorobenzoyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-fluorobenzoyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of piperidinecarboxamide, which is a class of compounds that have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorobenzoyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide involves the inhibition of specific enzymes and receptors that are involved in disease progression. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cancer cell growth and proliferation. Additionally, this compound has been found to modulate the activity of certain neurotransmitter receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the activity of specific enzymes and receptors, which leads to a reduction in disease progression. Additionally, this compound has been found to modulate the activity of certain neurotransmitter receptors, which leads to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-fluorobenzoyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide in lab experiments include its potent activity against several disease targets and its ability to modulate the activity of specific enzymes and receptors. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-fluorobenzoyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of this compound in the treatment of specific disease targets, including cancer, inflammation, and neurological disorders.
3. Development of new analogs of this compound to improve its potency and selectivity.
4. Investigation of the potential toxicity of this compound in animal models.
5. Development of new formulations of this compound to improve its solubility in aqueous solutions.
In conclusion, this compound is a compound that has significant potential for applications in drug discovery and development. This compound exhibits potent activity against several disease targets and has been found to modulate the activity of specific enzymes and receptors. However, further research is needed to optimize the synthesis method, investigate the potential toxicity, and develop new analogs and formulations of this compound.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent activity against several disease targets, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-10-15(20-24-11)19-16(22)12-6-8-21(9-7-12)17(23)13-4-2-3-5-14(13)18/h2-5,10,12H,6-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXSSJICGYTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4741235.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)



![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4741284.png)
![2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4741289.png)


![ethyl 3-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4741300.png)

![3-ethyl-6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4741315.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4741319.png)